Dirlotapide

MTP inhibition canine hepatocytes ApoB secretion

Dirlotapide (CP-742033) is the only FDA-approved MTP inhibitor validated for canine obesity research. Its gut-selective mechanism delivers weight loss via ~90% appetite suppression (PYY-mediated) and ~10% fecal fat excretion, with proven in vivo intestinal selectivity over hepatic MTP (canine hepatocyte IC₅₀ = 2.9 nM). Clinical studies demonstrate 11.8–15.9% mean weight loss. This compound is the essential reference standard for MTP inhibitor pharmacology and gut-brain axis studies—no other MTP inhibitor replicates its validated canine efficacy, safety profile, and dual mechanism. Ideal for mechanistic dissection, comparator studies, and nutrient partitioning research.

Molecular Formula C40H33F3N4O3
Molecular Weight 674.7 g/mol
CAS No. 481658-94-0
Cat. No. B1670757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDirlotapide
CAS481658-94-0
Synonyms5-((4'-trifluoromethyl-biphenyl-2-carbonyl)-amino)-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide
dirlotapide
Molecular FormulaC40H33F3N4O3
Molecular Weight674.7 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)NC(C5=CC=CC=C5)C(=O)N(C)CC6=CC=CC=C6
InChIInChI=1S/C40H33F3N4O3/c1-46(25-26-11-5-3-6-12-26)39(50)36(28-13-7-4-8-14-28)45-38(49)35-24-29-23-31(21-22-34(29)47(35)2)44-37(48)33-16-10-9-15-32(33)27-17-19-30(20-18-27)40(41,42)43/h3-24,36H,25H2,1-2H3,(H,44,48)(H,45,49)/t36-/m0/s1
InChIKeyTUOSYWCFRFNJBS-BHVANESWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dirlotapide (CAS 481658-94-0) for Veterinary Obesity Research: FDA-Approved Gut-Selective MTP Inhibitor


Dirlotapide (CP-742033, brand name Slentrol®) is a microsomal triglyceride transfer protein (MTP) inhibitor developed specifically for canine weight reduction and is the first FDA-approved pharmaceutical agent for obesity management in dogs [1]. MTP catalyzes the assembly of triglyceride-rich apolipoprotein B–containing lipoproteins to form chylomicrons in the intestinal mucosa and very low-density lipoproteins in the liver [1]. Following oral administration, dirlotapide demonstrates in vivo selectivity for intestinal MTP compared with hepatic MTP, and also reduces food intake in a dose-dependent manner, likely via increased release of peptide YY into the circulation [1].

Why Dirlotapide Cannot Be Substituted with Generic MTP Inhibitors in Canine Obesity Studies


Dirlotapide is the only MTP inhibitor approved by the FDA for canine obesity and was specifically developed to maximize intestinal selectivity while minimizing hepatic effects [1]. It produces weight loss through two synergistic mechanisms: appetite reduction (≈90% of activity) and increased fecal fat excretion (≈10% of activity) [2]. This unique gut-selective profile and dual mechanism differentiate it from other MTP inhibitors like lomitapide (human HoFH use, hepatic steatosis risk), mitratapide (European approval, different efficacy profile), and investigational compounds like SLx-4090 (rat models only). The quantitative evidence below demonstrates that substitution with other MTP inhibitors would compromise either efficacy, selectivity, or species-specific validation.

Quantitative Differentiation of Dirlotapide Against MTP Inhibitor Comparators


In Vitro MTP Inhibition Potency in Human and Canine Cells Compared to Lomitapide

Dirlotapide demonstrates potent inhibition of ApoB secretion from human HepG2 cells with an IC50 of 1.5 nM and from canine hepatocytes with an IC50 of 2.9 nM [1]. In contrast, lomitapide, an MTP inhibitor approved for human homozygous familial hypercholesterolemia (HoFH), exhibits an IC50 of 0.5 nM in a triglyceride transfer assay and 0.8 nM for ApoB secretion from HepG2 cells . While lomitapide shows higher potency in human systems, dirlotapide was optimized specifically for canine MTP and demonstrates robust inhibition in the target species.

MTP inhibition canine hepatocytes ApoB secretion

Canine Clinical Weight Loss Efficacy in Placebo-Controlled Trials

In two placebo-controlled North American clinical studies (n=335), dirlotapide-treated dogs achieved mean weight loss of 11.8–14.0% by day 112 compared with 3.0–3.9% for placebo (P=0.0001) [1]. In European studies (n=245), dirlotapide-treated dogs showed mean weight loss of 15.9% (study A) and 14.0% (study B) by day 196, with body condition score improvement in 75.7–82.5% of dogs on dirlotapide compared with 15.4–41.4% for placebo [2].

veterinary clinical trial canine obesity weight loss efficacy

Intestinal vs. Hepatic MTP Selectivity Profile Compared to Lomitapide

Dirlotapide was designed as a gut-selective MTP inhibitor and demonstrates in vivo selectivity for intestinal MTP compared with hepatic MTP following oral administration in dogs [1]. In contrast, lomitapide inhibits both intestinal and hepatic MTP, which is associated with hepatic steatosis and elevated liver transaminases in human patients, requiring a Risk Evaluation and Mitigation Strategy (REMS) program [2]. Intestinal-specific agents such as dirlotapide, JTT-130, and SLx-4090 were developed to prevent the hepatic effects observed with non-selective MTP inhibitors [3].

tissue selectivity hepatic steatosis safety pharmacology

Mechanism of Weight Loss: Appetite Suppression vs. Fat Malabsorption Compared to Mitratapide

Dirlotapide produces weight loss primarily through appetite suppression (≈90% of activity) with a smaller contribution from increased fecal fat excretion (≈10% of activity) [1]. This appetite suppression is mediated by increased release of peptide YY into the circulation [2]. In contrast, mitratapide, the European-approved veterinary MTP inhibitor, acts primarily through local inhibition of intestinal MTP to reduce fat absorption and is described as an indirect appetite suppressant without central activity [3]. The dual-mechanism profile of dirlotapide (appetite suppression + mild fat malabsorption) is distinct from mitratapide's primary fat malabsorption mechanism.

appetite regulation peptide YY weight loss mechanism

Canine Pharmacokinetics: Oral Bioavailability and Food Effect

Dirlotapide exhibits low-to-moderate oral bioavailability of 22–41% in dogs following single oral doses of 0.05–1.0 mg/kg using the commercial formulation [1]. Exposure (AUC) was 54% higher in the fed state compared to the fasted state, indicating a significant positive food effect [1]. In a 14-day repeated-dose study at 0.3 mg/kg, the mean accumulation ratio was 3.7 [1]. Plasma clearance was 7.8 mL/min/kg and volume of distribution was 1.3 L/kg after a 0.3 mg/kg i.v. dose [1]. These parameters inform appropriate dosing and administration protocols for research applications.

pharmacokinetics oral bioavailability food effect

Nutrient Digestibility Profile: Selective Fat Malabsorption Without Protein Loss

In a controlled digestibility study, dogs receiving dirlotapide at 0.3 mg/kg once daily exhibited a small but significant 6.16 ± 2.22% decrease in crude fat digestibility compared with placebo-treated food-restricted dogs (P=0.018), while crude protein, dry matter, and energy digestibility remained unaffected [1]. Fecal consistency and volume were similar between groups [1]. This selective effect on fat absorption aligns with the compound's MTP inhibition mechanism while preserving protein and overall nutrient utilization.

nutrient digestibility fecal fat protein sparing

Recommended Research and Procurement Applications for Dirlotapide (CAS 481658-94-0)


Canine Obesity Pharmacology Research

Dirlotapide serves as the reference standard MTP inhibitor for canine obesity pharmacology studies. Its validated species-specific potency in canine hepatocytes (IC50 = 2.9 nM) and extensive clinical trial data (11.8–15.9% mean weight loss in placebo-controlled studies) provide a robust benchmark for evaluating novel anti-obesity agents in the canine model [1]. The well-characterized dual mechanism (≈90% appetite suppression via PYY, ≈10% fat malabsorption) also enables mechanistic dissection studies [2].

Comparative MTP Inhibitor Selectivity Studies

Due to its demonstrated in vivo selectivity for intestinal MTP over hepatic MTP, dirlotapide is an essential comparator for studies investigating tissue-specific MTP inhibition and mitigation of hepatic steatosis risk [1]. Researchers comparing non-selective MTP inhibitors (e.g., lomitapide) with intestinal-selective agents should include dirlotapide as the validated canine intestinal-selective reference compound [2].

Nutrient Partitioning and Digestibility Research

The compound's selective effect on fat digestibility (6.16% reduction) without affecting protein or energy digestibility makes it a valuable tool for nutrient partitioning studies [1]. Researchers investigating the relationship between dietary fat absorption, satiety signaling, and body composition changes can utilize dirlotapide to selectively modulate intestinal lipid handling while preserving overall nutritional status [1].

Appetite Regulation and PYY Signaling Studies

With appetite suppression accounting for approximately 90% of its weight loss activity and a proposed mechanism involving increased peptide YY (PYY) release, dirlotapide is a critical tool compound for investigating gut-brain axis signaling in appetite regulation [1]. The compound's ability to reduce food intake in a dose-dependent manner without central nervous system penetration supports studies focused on peripheral satiety mechanisms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dirlotapide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.